Ethenyl(triphenyl)germane

Organometallic Chemistry Materials Science Hydrosilylation

Ethenyl(triphenyl)germane (also known as vinyltriphenylgermane or triphenylvinylgermanium) is an organogermanium compound with the molecular formula C20H18Ge and a molecular weight of 331.00 g/mol. It belongs to the class of vinyl-substituted triarylgermanes, characterized by a central germanium atom bonded to a vinyl (ethenyl) group and three phenyl rings.

Molecular Formula C20H18Ge
Molecular Weight 331.0 g/mol
CAS No. 4049-97-2
Cat. No. B15398638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthenyl(triphenyl)germane
CAS4049-97-2
Molecular FormulaC20H18Ge
Molecular Weight331.0 g/mol
Structural Identifiers
SMILESC=C[Ge](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H18Ge/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20/h2-17H,1H2
InChIKeyVQHFZXHETLVQHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethenyl(triphenyl)germane (CAS 4049-97-2): Organogermanium Vinyl Monomer and Synthetic Intermediate


Ethenyl(triphenyl)germane (also known as vinyltriphenylgermane or triphenylvinylgermanium) is an organogermanium compound with the molecular formula C20H18Ge and a molecular weight of 331.00 g/mol [1]. It belongs to the class of vinyl-substituted triarylgermanes, characterized by a central germanium atom bonded to a vinyl (ethenyl) group and three phenyl rings. This compound serves as a versatile reagent in advanced materials science and organic synthesis, notably as a precursor for organogermanium-containing polymers and hybrid materials . Its reactivity profile is distinct from its lighter silicon and heavier tin Group 14 analogs, positioning it as a specialized building block where balanced reactivity and unique stability are required.

Ethenyl(triphenyl)germane: Why Simple Analog Substitution Is Not Possible


Substituting Ethenyl(triphenyl)germane with a generic vinylsilane, vinylstannane, or even another vinylgermane is not straightforward due to significant divergences in reactivity, stereoselectivity, and chemical stability. Unlike silanes, which do not efficiently undergo radical-mediated hydrosilylation, hydrogermylation with triphenylgermane is possible and can be extended to polymerization reactions [1]. Furthermore, while vinylstannanes are known to be much less stable and require low-temperature storage to avoid decomposition, vinylgermanes offer enhanced stability [2]. Critically, the stability of the carbon-germanium bond in triarylgermanes under acidic conditions is vastly superior to that of trialkylgermanes, which readily undergo protiodegermylation [3]. These fundamental differences in reaction outcomes and handling requirements mandate a precise, compound-specific selection rather than simple class-level substitution. The following section quantifies these critical distinctions.

Ethenyl(triphenyl)germane: Quantified Evidence for Differentiated Selection


Superior Reactivity in Platinum-Catalyzed Hydrosilylation vs. Vinylsilanes

In a direct comparison, vinylgermanes demonstrated higher reactivity than vinylsilanes in platinum-catalyzed hydrosilylation reactions for the functionalization of cage silsesquioxanes. This study marked the first literature example of such functionalization with germanium derivatives [1].

Organometallic Chemistry Materials Science Hydrosilylation

Stereoselective Access to (Z)-α-CF3-Vinylgermanes under Radical Conditions vs. (E)-Isomers from Silanes/Stannanes

A stereodivergent study on α-trifluoromethylated alkynes revealed that while (E)-α-CF3-vinylsilanes and stannanes are obtained under palladium-catalyzed conditions, the corresponding (Z)-α-CF3-vinylgermanes are uniquely accessed under radical conditions using triphenylgermane [1].

Synthetic Methodology Stereoselective Synthesis Organometallic Chemistry

Enhanced Acidic Stability vs. Vinyl Trialkylgermanes (Protiodegermylation Resistance)

A study on germanium-containing nucleoside analogues demonstrated a critical stability difference. Treatment of vinyl trialkylgermanes with aqueous trifluoroacetic acid resulted in protiodegermylation, whereas vinyl triarylgermanes, the class to which Ethenyl(triphenyl)germane belongs, were stable under identical acidic conditions [1].

Chemical Stability Nucleoside Analogues Protecting Group Strategy

Quantified Yield in Germyldesulfonylation for Nucleoside Analogue Synthesis

In the synthesis of germanium-containing nucleoside analogues, a germyldesulfonylation reaction using triphenylgermane hydride (Ph3GeH) on a protected uridine derivative afforded the corresponding vinyl triphenylgermane product (Z-9a) in a 61% isolated yield, alongside a minor byproduct (12a) at 12% [1].

Medicinal Chemistry Nucleoside Synthesis Radical Chemistry

Improved Stability vs. Vinylstannates for Handling and Storage

A study on the preparation and polymerization of vinylgermanes noted that vinylstannate was found to be much less stable than vinylgermane. The tin compound was only prepared in very small amounts and required storage at low temperatures to avoid decomposition [1].

Chemical Stability Organometallic Chemistry Material Handling

Unique Reactivity of Germyl Radicals in Polymer Network Formation vs. Silanes

In the synthesis of polymer networks via germane–ene chemistry, it was observed that unlike silanes, which do not efficiently undergo radical-mediated hydrosilylation reactions, hydrogermylation with triphenylgermane and diphenylgermane was possible and could be extended to a polymerization reaction [1].

Polymer Chemistry Radical Polymerization Materials Science

Ethenyl(triphenyl)germane: Key Research and Industrial Application Scenarios


Synthesis of Stereodefined (Z)-Alkenyl Germanium Building Blocks

This compound is a key precursor for accessing (Z)-α-CF3-vinylgermanes via radical hydrogermylation, a stereochemical outcome not achievable with analogous silicon or tin hydrides under palladium catalysis [1]. This makes it essential for projects requiring stereodefined, fluorinated building blocks for further elaboration in medicinal chemistry or materials science.

Fabrication of Germanium-Containing Hybrid Materials via Hydrosilylation

The higher reactivity of vinylgermanes compared to vinylsilanes in platinum-catalyzed hydrosilylation enables more efficient functionalization of advanced materials like cage silsesquioxanes and spherosilicates [2]. This is directly applicable to the development of novel precursors for optoelectronics and advanced hybrid materials, where precise control over material composition is critical.

Acid-Stable Organogermanium Moiety for Multi-Step Synthesis

In complex molecule synthesis, such as the preparation of nucleoside analogues, the stability of the triphenylgermyl group to aqueous trifluoroacetic acid provides a significant advantage over trialkylgermyl groups, which are cleaved under these conditions [3]. This allows for the use of acidic deprotection steps without compromising the organogermanium functionality, ensuring higher overall yields and synthetic fidelity.

Radical-Mediated Polymer Network Synthesis

Unlike silanes, which are inefficient in radical-mediated hydrosilylation, triphenylgermane can successfully undergo hydrogermylation to form polymer networks [4]. This unique reactivity enables the creation of novel germanium-containing polymers with potential applications where the distinct electronic or steric properties of germanium are desired.

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